molecular formula C7H15N B146465 Cyclohexanemethylamine CAS No. 3218-02-8

Cyclohexanemethylamine

Cat. No.: B146465
CAS No.: 3218-02-8
M. Wt: 113.20 g/mol
InChI Key: AVKNGPAMCBSNSO-UHFFFAOYSA-N
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Description

Aminomethylcyclohexane: is an organic compound with the chemical formula C₇H₁₅N . It belongs to the class of organic compounds known as monoalkylamines, which contain a primary aliphatic amine group. This compound is characterized by a cyclohexane ring with a methylamine group attached to it. It is a colorless to slightly yellow liquid with a distinct amine odor .

Mechanism of Action

The mechanism of action of aminomethylcyclohexane involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of enzymes such as UDP-N-acetylglucosamine 1-carboxyvinyltransferase and trypsin-1 . These interactions can affect various biological processes and pathways, leading to its observed effects.

Comparison with Similar Compounds

Uniqueness: Aminomethylcyclohexane is unique due to its specific arrangement of the cyclohexane ring and the methylamine group, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .

Properties

IUPAC Name

cyclohexylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c8-6-7-4-2-1-3-5-7/h7H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKNGPAMCBSNSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10185958
Record name Cyclohexanemethylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3218-02-8
Record name Cyclohexanemethanamine
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URL https://commonchemistry.cas.org/detail?cas_rn=3218-02-8
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Record name Cyclohexanemethylamine
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Record name Cyclohexanemethanamine
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Record name Cyclohexanemethylamine
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Record name Cyclohexanemethylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of Cyclohexanemethylamine, including its molecular formula, weight, and relevant spectroscopic data?

A1: While the provided research papers do not explicitly state the molecular formula or weight of this compound, they provide sufficient information to deduce these details. Based on its name and structure, we can deduce the following:

    Q2: How does this compound influence the formation of copper clusters, and what is the significance of this interaction?

    A2: Research indicates that this compound acts as a ligand in the formation of copper clusters, specifically those containing the μ4-oxido motif. [] This interaction is significant because these types of copper clusters are believed to play a crucial role in catalysis. The steric bulk of the cyclohexanemethyl group appears to influence the specific cluster formation, as seen in the comparison with other amine ligands. []

    Q3: What is the role of this compound in the synthesis of single-crystal membranes, and what unique properties does it impart?

    A3: this compound plays a key role in the formation of hybrid organic-inorganic single-crystal membranes (SCMs) with copper bromide. [] Specifically, it forms the organic component of the [HCMA]2CuBr4 (HCMA = this compound) SCM, which exhibits dielectric transitions and ferromagnetic exchanges. [] This suggests potential applications in sensors, light-emitting diodes, and photodetection. []

    Q4: How does this compound affect the catalytic activity of ruthenium in amide hydrogenation reactions?

    A4: Research shows that this compound, in its amide form (cyclohexylcarboxamide), can be selectively hydrogenated to this compound using a bimetallic ruthenium/molybdenum catalyst. [] Interestingly, the ratio of molybdenum to ruthenium significantly impacts the catalytic activity, highlighting a synergistic effect at a specific ratio (Mo:Ru ≈ 0.5). [] At higher ratios, molybdenum appears to poison the catalyst, inhibiting the reaction entirely. []

    Q5: What are the implications of the solid-state packing of a this compound-substituted spirobiphenalenyl radical?

    A5: The study of a this compound-substituted spirobiphenalenyl radical reveals its tendency to pack in a one-dimensional π-step stack in the solid state. [] This arrangement facilitates interactions between neighboring molecules via overlapping active carbon atoms, leading to unique electronic and magnetic properties. [] Notably, the compound exhibits paramagnetism and moderate conductivity, making it a potential candidate for organic electronic applications. []

    Q6: How does the structure of this compound compare to benzylamine in the context of their reactivity with poly(methyl acrylate)?

    A6: When comparing the reactions of this compound and benzylamine with poly(methyl acrylate) (PMA), a stark difference in kinetic behavior emerges. [] While benzylamine shows a complex behavior depending on neighboring group effects, this compound exhibits consistent autoretardation. [] This difference arises from the steric hindrance imposed by the bulky cyclohexanemethyl group, hindering its approach and reaction with the PMA ester groups. []

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